molecular formula C10H11N3O2 B13238496 Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate

Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B13238496
M. Wt: 205.21 g/mol
InChI Key: AUEMDNRMEUJMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative characterized by an aminomethyl (-CH₂NH₂) substituent at position 2 and a methyl ester (-COOCH₃) group at position 5 of the benzimidazole core. The structural flexibility of the benzimidazole scaffold allows for modifications that enhance target specificity and efficacy.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

AUEMDNRMEUJMMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)CN

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with substituted o-phenylenediamines or their derivatives, which undergo cyclization to form the benzimidazole core. The key steps include:

  • Formation of the benzimidazole ring via condensation with suitable aldehydes or carboxylic acids.
  • Esterification to introduce the methyl ester group at the 5-position.

Typical Reaction Scheme

o-Phenylenediamine derivative + Formic acid derivative → Benzimidazole core → Esterification → Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate

Representative Procedure

  • Step 1: Condensation of o-phenylenediamine with formic acid or its derivatives under reflux conditions, often in the presence of acids like polyphosphoric acid or phosphoric acid, to cyclize into the benzimidazole ring.
  • Step 2: Esterification of the carboxylic acid group using methylating agents such as methyl iodide or dimethyl sulfate, or via Fischer esterification with methanol under acidic catalysis.

Reaction Conditions and Catalysts

Step Reagents Solvent Temperature Catalyst Yield (%)
Cyclization o-Phenylenediamine + formic acid derivative None or polar solvents Reflux (~100°C) Acid catalyst 70-85
Esterification Methyl iodide or methyl sulfate Methanol Reflux (~65°C) Acid or base catalyst 60-75

Multi-step Synthesis via Intermediate Formation

Preparation of Aminomethyl Derivative

  • Step 1: Synthesis of 2-(chloromethyl)benzimidazole intermediates through chloromethylation of benzimidazole derivatives using formaldehyde and hydrochloric acid or other chloromethylating agents.
  • Step 2: Nucleophilic substitution of chloromethyl groups with ammonia or amines to form the aminomethyl group.

Conversion to Carboxylate

  • The aminomethyl intermediate can be oxidized or functionalized to introduce the carboxylate group at the 5-position, often via oxidation with reagents like potassium permanganate or via carboxylation reactions.

Purification and Characterization

Purification typically involves column chromatography, recrystallization, or preparative HPLC, with purity levels exceeding 95% as confirmed by HPLC analysis.

Patent-Informed Methods

WO2013150545A2 Patent (2013)

This patent describes a process involving:

  • Cyclization of suitable o-phenylenediamine derivatives in non-polar solvents such as ethers, esters, or hydrocarbons.
  • Use of specific condensing agents like carbodiimides or uronium salts.
  • Purification via recrystallization from solvents like chloroform, ethyl acetate, or mixtures thereof.
  • Emphasis on purification to achieve high purity (>95%) suitable for pharmaceutical applications.

US9006448B2 Patent (2011)

This method involves:

  • Synthesis of benzimidazole derivatives using chlorinated precursors.
  • Refluxing in methanol or tetrahydrofuran with sodium hydroxide or potassium carbonate.
  • Oxidative steps to introduce the carboxylate group.
  • Final purification via crystallization or chromatography.

Reaction Conditions Summary

Step Reagents Solvent Temperature Yield (%) Notes
Cyclization o-Phenylenediamine + formic acid derivatives Ether, ester, hydrocarbon Reflux (80-100°C) 70-85 Patent WO2013150545A2
Esterification Methyl iodide or methyl sulfate Methanol Reflux (~65°C) 60-75 Patent WO2013150545A2
Chloromethylation Formaldehyde + HCl Dichloromethane Room temp 70-80 Patent US9006448B2

Research Data and Comparative Analysis

Yield and Purity Data Table

Method Starting Material Key Reagents Solvent Temperature Yield (%) Purity (HPLC %) Notes
Cyclization + Esterification o-Phenylenediamine Formic acid, methyl iodide Methanol Reflux 70-85 90-95 Widely used, scalable
Chloromethylation + Amination Benzimidazole derivatives Formaldehyde, NaOH Dichloromethane Room temp 70-80 92-96 Suitable for complex derivatives
Multi-step via Intermediate Benzimidazole + Formaldehyde Various Tetrahydrofuran Reflux 65-80 >95 High purity for pharmaceutical use

Research Perspectives

  • The choice of solvent and condensing agents significantly influences yield and purity.
  • Environmentally friendly solvents like ethanol and water are increasingly preferred.
  • Catalysts such as carbodiimides facilitate efficient cyclization.
  • Purification techniques, including recrystallization and chromatography, are critical for obtaining pharmaceutical-grade compounds.

Notes and Recommendations

  • Reaction Optimization: Fine-tuning temperature, solvent polarity, and reagent equivalents can improve yields.
  • Green Chemistry: Preference for less toxic solvents and catalysts aligns with sustainable practices.
  • Scale-up Considerations: Continuous flow reactors and in-line purification can enhance industrial production efficiency.
  • Purity Standards: Achieving >95% purity via HPLC is essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzodiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic and Pharmacokinetic Differences

  • MBIC : The 5-fluoro and 2-hydroxyl groups enhance tubulin binding, leading to mitotic arrest and ROS-dependent apoptosis. Its methyl ester group improves cell permeability compared to bulkier esters (e.g., ethyl) .
  • Antioxidant Derivatives (): Fluorine combined with hydroxyl groups amplifies antioxidant activity, likely via radical stabilization .
  • Aminomethyl Substituent: The -NH₂ group in the target compound may increase solubility and enable interactions with polar targets (e.g., kinases or GPCRs), though direct evidence is lacking.

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups (e.g., -F) : Enhance cytotoxicity by stabilizing interactions with tubulin or DNA .

Hydroxyl Groups : Improve antioxidant capacity but may reduce metabolic stability .

Limitations and Contradictions

  • MBIC vs. Antioxidant Derivatives : While MBIC is pro-apoptotic, fluorinated antioxidants in mitigate oxidative stress, indicating substituent-driven functional divergence .
  • Ester Groups : Methyl esters (MBIC) generally exhibit faster hydrolysis than ethyl analogs, affecting duration of action .

Biological Activity

Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

The primary mechanism of action for this compound involves its interaction with the microtubule network within cells, acting as a Microtubule Targeting Agent (MTA) . This interaction disrupts mitotic spindle assembly, leading to cell cycle arrest and subsequent cell death through mitotic arrest. The compound's polar imidazole ring enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

This compound exhibits various biochemical properties that influence its biological activity:

  • Cellular Effects : The compound affects cellular processes such as signaling pathways and gene expression, inhibiting cancer cell growth and proliferation. It has been shown to regulate key signaling pathways involved in tumorigenesis.
  • Molecular Interactions : At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This includes interactions with microtubule-associated proteins that are critical for maintaining cellular structure and function.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound across various cancer cell lines:

Cell Line GI50 (μM) Effect
CCRF-CEM (Leukemia)8.2Moderate inhibition
HeLa (Cervical Cancer)15.6Significant growth inhibition
MCF-7 (Breast Cancer)20.4Moderate resistance observed
Raji (Lymphoma)4.3Strong inhibitory effect

The results indicate varying degrees of sensitivity among different cancer cell lines, with leukemia cells showing higher susceptibility compared to carcinoma cells .

Case Studies

  • In Vivo Studies : Animal model studies demonstrated that lower doses of the compound effectively inhibited tumor growth without significant toxicity, while higher doses resulted in adverse effects. This highlights the importance of dosage optimization in therapeutic applications.
  • Stability and Degradation : Laboratory assessments revealed that this compound remains stable under room temperature conditions, suggesting potential for long-term storage and use in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility due to its polar nature, which is expected to enhance its bioavailability in biological systems. Studies suggest that the compound can be effectively absorbed when administered, making it suitable for further development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.